Tetraphenylphosphonium bromide

概要

説明

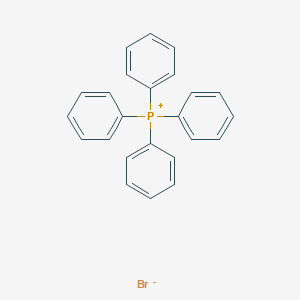

Tetraphenylphosphonium bromide, also known as TPP, TPP-Br, TPPB, and TPPBr, is a quaternary phosphonium salt . It is mainly used in pharmaceuticals, as an accelerator for fluoroelastomers, an adhesion promoter for fluoroelastomers, and a curative of polyacrylate polymers which extends the shelf life of the compound and decreases the mould fouling .

Synthesis Analysis

The compound was originally prepared as the corresponding bromide salt, which in turn was synthesized by passing dry oxygen through the reaction of phenylmagnesium bromide and triphenylphosphine . The synthesis probably proceeds via the reaction of the Grignard reagent with triphenylphosphine oxide .Molecular Structure Analysis

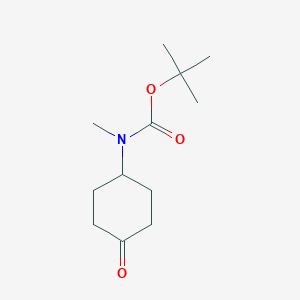

Tetraphenylphosphonium bromide is a class of tetrahedral-shaped molecules based on the sp3 hybridization of a phosphorous atom . The crystal structures and crystallization features are analyzed by X-ray diffraction data .Physical And Chemical Properties Analysis

Tetraphenylphosphonium bromide has a molecular weight of 419.29 . It appears as a white crystalline solid . Its melting point is between 295-300 °C (lit.) . It is soluble in water .科学的研究の応用

Crystal Growth and Photonics

TPPB has been utilized in the growth of large single crystals in water. These crystals exhibit excellent transparency in the near-infrared region, making them potential candidates for photonics applications. Large Raman shifts and strong Raman scattering intensity suggest TPPB’s suitability for Raman-scattering-based nonlinearity applications .

Catalysis in Organic Synthesis

In the field of organic synthesis, TPPB serves as a catalyst. It’s particularly noted for its role in acetylene hydrochlorination, where it acts as a nonmetal catalyst. This is significant as it offers an alternative to the industrial mercuric catalyst traditionally used in the production of vinyl chloride, which is a critical material in the manufacture of PVC .

Environmental Remediation

TPPB is employed in environmental science as an extractant for heavy metals from aqueous solutions. Its ability to form ion-association complexes allows for the efficient removal of heavy metals, which is crucial for water purification and the treatment of industrial effluents .

Pharmaceutical Intermediates

The compound finds application as an intermediate in pharmaceutical manufacturing. While specific drugs or treatments using TPPB as an intermediate are not detailed in the search results, its role in this sector is indicative of its importance in the development and synthesis of various pharmaceuticals .

Nonlinear Optical Materials

Due to its optical properties, TPPB is researched for its potential as a nonlinear optical material. Nonlinear optical materials are essential for various applications, including laser technology, optical data storage, and telecommunications .

Material Science and Engineering

The crystalline structure and thermal properties of TPPB make it a subject of interest in material science. Its thermal stability and crystallization features are analyzed for potential applications in engineering materials .

Safety and Handling in Industrial Processes

TPPB’s safety profile is also studied to ensure proper handling and use in industrial processes. This includes understanding its behavior in various conditions, such as during spray painting, drum filling, and other scenarios where dust and gas discharge are concerns .

Each of these applications demonstrates the versatility and importance of Tetraphenylphosphonium bromide in scientific research and industrial applications. The compound’s properties make it a valuable asset in advancing technology across multiple sectors. <details><summary>References</summary> MDPI - Growth and Characterization of Tetraphenylphosphonium Bromide Crystal RSC Publishing - Novel nonmetal catalyst of supported tetraphenylphosphonium bromide for acetylene hydrochlorination Apollo Scientific - Tetraphenylphosphonium bromide safety data Thermo Fisher Scientific - Tetraphenylphosphonium bromide applications </details>

Safety and Hazards

将来の方向性

Tetraphenylphosphonium bromide has been studied for its potential applications in photonics technology . It has also been evaluated as a nonmetal catalyst for acetylene hydrochlorination . These studies indicate that Tetraphenylphosphonium bromide has promising future applications in various fields.

作用機序

Target of Action

The primary targets of TPPB are diverse, depending on its application. In the field of organic synthesis, TPPB acts as a phase transfer catalyst . It also serves as a supporting electrolyte for the electroreduction of buckminsterfullerene .

Mode of Action

TPPB interacts with its targets in a unique way. For instance, in the acetylene hydrochlorination reaction, TPPB exhibits strong adsorption towards HCl but very weak adsorption towards C2H2 and VCM . The adsorbed HCl can change the conformational structure of TPPB . This unique preferential activation towards the H–Cl bond promotes the catalytic activity and stability of the supported TPPB catalysts .

Biochemical Pathways

It is known that tppb can facilitate the synthesis of various morphologies of pbs nanocrystals . This suggests that TPPB may interact with certain biochemical pathways to influence the formation and growth of these nanocrystals.

Pharmacokinetics

It is known that tppb is hygroscopic , suggesting that it readily absorbs water, which could potentially influence its bioavailability.

Result of Action

The result of TPPB’s action is largely dependent on its application. For instance, in the acetylene hydrochlorination reaction, the use of TPPB as a catalyst resulted in a high acetylene conversion of 97.1% and the selectivity for VCM above 99.5% . In the synthesis of PbS nanocrystals, TPPB facilitated the formation of well-defined PbS dendritic nanostructures .

特性

IUPAC Name |

tetraphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKFQVAOMSWFDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18198-39-5 (Parent) | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883722 | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraphenylphosphonium bromide | |

CAS RN |

2751-90-8 | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2751-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetraphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL75PE6A6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of TPPB?

A1: Tetraphenylphosphonium bromide has the molecular formula (C6H5)4PBr and a molecular weight of 419.33 g/mol.

Q2: Does TPPB exhibit any notable spectroscopic features?

A2: Yes, TPPB is commonly characterized using 31P {1H} NMR spectroscopy. [] Additionally, its strong Raman scattering intensity makes it a potential candidate in Raman-scattering-based nonlinearity applications. []

Q3: Is TPPB soluble in both organic solvents and water?

A3: Yes, TPPB exhibits solubility in both organic solvents and water. This property allows for its use in diverse applications. [, ]

Q4: How does silica support affect the decomposition of TPPB?

A4: Interestingly, silica-supported TPPB decomposes differently than its unsupported analogue. Unsupported TPPB follows pseudo-zeroth-order kinetics, while the supported reagent displays a first-order decay. Furthermore, the supported form shows a higher tendency to eliminate triphenylphosphine. []

Q5: Can TPPB act as a catalyst in organic reactions?

A5: Yes, TPPB has shown catalytic activity in various organic reactions. For instance, it effectively catalyzes fluorodenitrations and fluorodesulfonylations, leading to the efficient synthesis of meta-fluoro aromatic compounds. [, ]

Q6: What other reactions can be catalyzed by TPPB?

A6: TPPB has demonstrated catalytic potential in several other reactions. These include: * Cross-coupling of allyl bromide with arylboronic acids to synthesize allylbenzenes when used with a palladium chloride intercalated clay catalyst [] * Ring-opening copolymerization of donor-acceptor norbornadiene dicarboxylic acid anhydride with its corresponding monoglycidyl ester derivatives, yielding novel photoresponsive polyesters [] * Direct esterification of aromatic aldehydes under oxidative N-heterocyclic carbene catalysis [] * Synthesis of solid epoxy resin E-12 from bisphenol A liquid epoxy resin E-54 and solid bisphenol A []

Q7: Has TPPB been explored as a non-metal catalyst?

A7: Yes, recent studies have investigated the use of TPPB as a novel non-metal catalyst in the acetylene hydrochlorination reaction. Theoretical and experimental results indicate promising catalytic activity, particularly when supported on activated carbon. []

Q8: How does the catalytic activity of TPPB compare to other ionic liquids in acetylene hydrochlorination?

A8: Among the ionic liquids studied, TPPB exhibited the highest catalytic activity for acetylene hydrochlorination, followed by tetraphenylphosphonium chloride (TPPC) and butyltriphenylphosphonium bromide (BuTPPB). Tetraphenylphosphonium tetrafluoroborate (TPPT) showed significantly lower activity. []

Q9: Can TPPB be used in analytical techniques?

A9: Yes, TPPB has proven useful in analytical chemistry, particularly in laser ablation/desorption mass spectrometry for the chemical characterization of single particles. [, ]

Q10: How is TPPB utilized in separation processes?

A10: TPPB plays a crucial role in separating specific compounds from complex mixtures. Examples include: * Selective recovery of rhenium from gas-scrubbing solutions generated during molybdenite roasting [] * Application in reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and determination of basic esters and esterquats [] * Removal of reactive dyes from aqueous solutions through ion-pair extraction [] * Selective sorption and preconcentration of Chromium(VI) species from aqueous solutions for spectrometric determination []

Q11: Does TPPB interact with biological systems?

A11: Yes, research suggests that TPPB can interact with biological systems. It has been shown to affect the proton motive force in the bacterium Clostridium sporogenes PA 3679. []

Q12: Has TPPB been used to study biological processes?

A12: Yes, TPPB and its derivatives have been employed in various biological studies. For example: * Researchers used TPPB to investigate the effect of complement proteins C5b9 on blood platelets. [] * Studies exploring mitochondrial function during aging in rat hepatocytes used radioactive TPPB to measure mitochondrial membrane potential. [] * TPPB has been explored as a potential molecular imaging probe for mitochondrial dysfunction. [] * Researchers investigated the potential role of efflux pumps in Staphylococcus pseudintermedius resistance to TPPB. []

Q13: Are there any environmental concerns associated with TPPB?

A13: While limited data is available specifically on TPPB, the degradation of tetraphenylphosphonium bromide used for technetium separation raises concerns due to the potential release of pertechnetate (TcO4-), a highly mobile anion in groundwater. []

Q14: What are some other notable applications of TPPB?

A14: TPPB has found applications in various fields:* Crystal Growth: Large single crystals of TPPB (2H2O) have been successfully grown, exhibiting excellent transparency in the near-IR region, suggesting potential applications in photonics. []* Photosensitized Polymerizations: TPPB salts can act as photoinitiators for the polymerization of styrene and methyl methacrylate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)